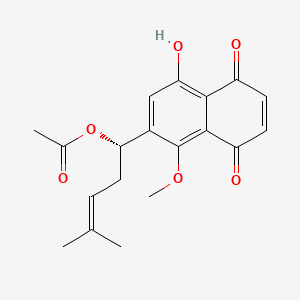
Echinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinone is an acetate ester and a hydroxy-1,4-naphthoquinone.
Applications De Recherche Scientifique
Photobiological Applications
Echinenone plays a significant role in light-harvesting processes within certain microorganisms. It has been identified as a crucial component in the binding of carotenoids to rhodopsins, particularly in cyanobacteria like Gloeobacter violaceus.
Key Findings:
- Echinenone binds effectively to gloeobacter rhodopsin, functioning as a light-harvesting antenna. This interaction enhances the efficiency of solar energy capture and contributes to the functionality of proton pumps in these organisms .
- The binding kinetics of echinenone are slower compared to other carotenoids, indicating its unique role in energy transfer processes .
Table 1: Echinenone Binding Characteristics
| Carotenoid | Binding Kinetics | Energy Transfer Efficiency |
|---|---|---|
| Echinenone | Slow (7 hours) | 30% |
| Salinixanthin | Fast (14 minutes) | Higher |
Nutritional Applications
Echinenone is recognized as a provitamin A compound, which can contribute to vitamin A synthesis in the body. Its nutritional value is particularly relevant in dietary studies focusing on carotenoid intake and its health benefits.
Research Insights:
- Echinenone has been isolated from various sources, including marine organisms, and exhibits properties that may enhance antioxidant defenses .
- Its structure and functional properties position it between beta-carotene and other xanthophylls, suggesting potential benefits in human health through dietary intake .
Photoprotection Mechanism
Recent studies have highlighted echinenone's role in photoprotection mechanisms within photosynthetic organisms. It aids in dissipating excess light energy, thereby protecting photosystems from damage caused by high irradiance.
Case Study:
- Research demonstrated that echinenone can replace hydroxyechinenone in the Orange-Carotenoid Protein (OCP) system, effectively inducing photoprotection under blue-green light conditions . This highlights its potential for improving stress tolerance in plants.
Table 2: Photoprotection Mechanism Comparison
| Carotenoid | Photoprotection Induction | Stability of Binding |
|---|---|---|
| Echinenone | Yes | High |
| Zeaxanthin | Limited | Moderate |
Potential Therapeutic Applications
Emerging research suggests that echinenone may have therapeutic potential due to its antioxidant properties and ability to modulate cellular responses to oxidative stress.
Research Findings:
- Studies indicate that echinenone can enhance the stability of photosystems and improve overall cellular health under stress conditions .
- Its unique structural features allow it to interact with various proteins, potentially leading to novel therapeutic applications in managing oxidative stress-related diseases.
Propriétés
Numéro CAS |
80348-65-8 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1 |
Clé InChI |
SCIUCADXFKAPEB-INIZCTEOSA-N |
SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
SMILES isomérique |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
SMILES canonique |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
Key on ui other cas no. |
80348-65-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















